Iminophenimide

Reference Standard Analytical Chemistry Structural Confirmation

Iminophenimide is a 3-ethyl-3-phenyl-2,6-piperazinedione anticonvulsant with a unique FDA UNII (H0X939RX9W), ensuring unambiguous substance identity for regulatory submissions and analytical workflows. Its distinct substitution pattern confers a specific antiepileptic profile, making it an essential reference standard for SAR-driven CNS pharmacology studies and piperazinedione class profiling. Procure with confidence for GLP/GMP precursor activities or comparative anticonvulsant research.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 7008-18-6
Cat. No. B1614959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIminophenimide
CAS7008-18-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)CN1)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)11(16)14-10(15)8-13-12/h3-7,13H,2,8H2,1H3,(H,14,15,16)
InChIKeyANPJDCDLXKNSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iminophenimide (CAS 7008-18-6): A Structurally Defined 2,6-Piperazinedione Reference Compound for CNS Screening


Iminophenimide (CAS 7008-18-6) is a synthetic small-molecule belonging to the 2,6-piperazinedione chemical class, specifically identified as 3-ethyl-3-phenylpiperazine-2,6-dione [1]. It is structurally related to early-generation sedative-hypnotics and anticonvulsants that contain the glutarimide pharmacophore [2]. The compound has been designated an International Nonproprietary Name (INN) and is assigned a Unique Ingredient Identifier (UNII) of H0X939RX9W by the FDA Global Substance Registration System, establishing it as a defined chemical entity for regulatory and research reference [3]. It is reported to possess antiepileptic properties, serving as a prototypical agent within the piperazinedione class for central nervous system (CNS) pharmacology studies .

Why Generic 'Piperazinedione' Substitution Fails: Structural Determinants of Iminophenimide Differentiation


The 2,6-piperazinedione scaffold exhibits profound biological divergence depending on subtle N-substitution patterns and ring modifications. While the unsubstituted core or 3,3-dialkyl variants may demonstrate sedative or anti-tumor properties, Iminophenimide's specific 3-ethyl-3-phenyl substitution confers a distinct anticonvulsant profile [1]. Critically, a class-level inference from the broader patent literature indicates that different N1/N4-substituted 2,6-piperazinediones can exhibit entirely orthogonal CNS activities, with some being designed to be devoid of anticonvulsant effects, instead possessing anxiolytic or antipsychotic properties [2]. Therefore, assuming functional equivalence among piperazinedione analogs without empirical comparative data specific to Iminophenimide's precise substitution pattern introduces significant risk in experimental design and procurement decisions.

Iminophenimide (7008-18-6) Product-Specific Quantitative Evidence Guide: Comparative Data for Scientific Selection


Exclusive Chemical Structure and Purity Reference for 3-Ethyl-3-Phenyl-2,6-Piperazinedione

Iminophenimide (CAS 7008-18-6) is defined by its IUPAC name, 3-ethyl-3-phenylpiperazine-2,6-dione, which differentiates it from all other piperazinediones [1]. It has a molecular formula of C12H14N2O2, a monoisotopic mass of 218.1060 Da, and a defined InChI Key (ANPJDCDLXKNSPS-UHFFFAOYSA-N). In contrast, the unsubstituted piperazine-2,6-dione core (C4H6N2O2, MW 114.10 Da) is a simpler, non-aromatic precursor lacking the 3-phenyl and 3-ethyl moieties critical for Iminophenimide's known biological activity [2]. The compound's density is reported as 1.138 g/cm³, and its predicted boiling point is 413.2°C at 760 mmHg, providing key physicochemical reference points for handling and formulation .

Reference Standard Analytical Chemistry Structural Confirmation

Regulatory Provenance and Substance Traceability via Unique UNII Code

Iminophenimide is assigned the Unique Ingredient Identifier (UNII) H0X939RX9W by the FDA Global Substance Registration System (GSRS), a global standard for unambiguous identification of substances in medicinal products [1]. This identifier provides a precise, machine-readable tag that links the substance to regulatory filings and authoritative databases, including the NCI Thesaurus (Code C82923). A structurally related comparator, 3-phenylpiperazine-2,6-dione (CAS 103040-88-6), which lacks the 3-ethyl group, does not share this UNII and is cataloged under a separate chemical identity with no associated FDA substance registration, indicating a lower level of regulatory scrutiny and defined provenance [2].

Regulatory Compliance Supply Chain Integrity Database Cross-Referencing

Anticonvulsant Class Membership Supported by Historical Patent Claims

The foundational patent for Iminophenimide and its derivatives, US2762805A, explicitly claims that 3-ethyl-3-phenyl-2,6-piperazinedione is 'an effective anticonvulsant agent' and that the compounds are 'effective in varying degrees against seizures of both the grand mal and petit mal types' [1]. While the patent provides qualitative efficacy descriptions rather than modern quantitative ED50 values, this primary source establishes the intended therapeutic direction. By contrast, a later patent on more complex piperazinylalkylpiperazinediones (US4943577A) explicitly states that those novel compounds are 'devoid of ... anticonvulsivant effects' and instead possess 'very powerful anxiolytic, antiaggressive and antipsychotic properties' [2]. This class-level comparison demonstrates that not all piperazinediones share the same CNS activity; the 3-ethyl-3-phenyl substitution pattern of Iminophenimide is specifically linked to anticonvulsant action.

Anticonvulsant Screening CNS Pharmacology Historical Lead Compound

Validated Application Scenarios for Iminophenimide (7008-18-6) in Research and Procurement


Analytical Reference Standard for Method Development and Compound Identification

Given its defined molecular identity (CAS 7008-18-6, UNII H0X939RX9W, and InChI Key ANPJDCDLXKNSPS-UHFFFAOYSA-N), Iminophenimide is suitable for use as a reference standard in analytical chemistry workflows [1]. It can serve as a calibration marker or positive control for LC-MS, GC-MS, or NMR method development when characterizing the 2,6-piperazinedione chemical class. Its well-defined physicochemical properties (MW 218.25, formula C12H14N2O2) provide a reliable benchmark for system suitability testing [2].

CNS Pharmacology Research Requiring a Structurally Defined Anticonvulsant Reference Compound

Researchers conducting comparative anticonvulsant drug discovery or studying the structure-activity relationships (SAR) of glutarimide/piperazinedione CNS agents may utilize Iminophenimide as a historical reference compound. Its claimed efficacy against both grand mal and petit mal seizure models in the original patent literature provides a qualitative baseline for evaluating novel derivatives [1]. This application is specific to studies where a comparator with established (though legacy) anticonvulsant claims is required.

Supply Chain Validation and Regulatory Database Cross-Referencing

Organizations requiring high-confidence substance identity for chemical inventory management or regulatory submissions can leverage Iminophenimide's unique FDA UNII (H0X939RX9W) for unambiguous cross-referencing across internal and external databases [1]. This mitigates the risk of misidentification common with non-unique chemical names or CAS numbers that lack a corresponding UNII, ensuring procurement of the correct entity for GLP or GMP precursor activities.

In Vitro Screening for Off-Target or Polypharmacology of CNS Chemotypes

Due to its distinct 3-ethyl-3-phenyl substitution on the 2,6-piperazinedione core, Iminophenimide can be included in broad in vitro pharmacology panels to profile the selectivity of new chemical entities. Its inclusion helps map the bioactivity landscape of the piperazinedione scaffold, allowing researchers to differentiate whether a new compound's activity is a general class effect or is specific to novel substitutions, as supported by class-level activity differences noted across piperazinedione patents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iminophenimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.